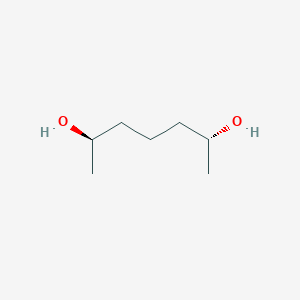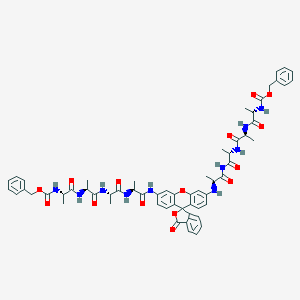![molecular formula C18H22O3 B123496 (8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one CAS No. 1476-78-4](/img/structure/B123496.png)
(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of endogenous steroid that is converted intracellularly into active androgens and/or estrogens . It is also known as Prasterone .
Molecular Structure Analysis
The crystal structure of this compound has been studied in the context of human Estrogen Receptor Alpha Ligand-Binding Domain .Aplicaciones Científicas De Investigación
Inhibitors of Androgen Biosynthesis
Androsterone derivatives, including (8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one, have been studied for their role as inhibitors of androgen biosynthesis. These compounds possess the typical steroid shape and have been rationalized for biological results obtained with androsterone derivatives (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Cardiac Glycosides
The compound is a cardiac glycoside isolated from the root bark of Periploca sepium Bunge, a Chinese traditional herbal medicine. Its crystal structure has been analyzed, revealing various conformations and hydrogen bonds, which are crucial for its biological activity (Zhang, Bao, Wu, Yu, & Li, 2012).
Influence on Metabolic Activation
Studies have explored the influence of dihydrodiol conformation on the metabolic activation of cyclopenta[a]phenanthrenes. These studies help in understanding the biological activity or inactivity of various methyl isomers of cyclopenta[a]phenanthrenes, including this compound (Boyd, Ioannides, & Coombs, 1995).
Structural Analysis in Drug Design
Structural analysis of this compound and related steroids has been instrumental in the design and synthesis of new drugs. The understanding of their crystal structure and molecular interactions plays a crucial role in drug development processes (Ketuly, Hadi, Khaledi, & Tiekink, 2010).
Antimicrobial and Anticancer Activities
The compound's derivatives have been studied for their antimicrobial and anticancer activities. Research on triorganotin(IV) derivatives of sodium deoxycholate, which include similar structural components, revealed significant antibacterial, antifungal, and anticancer properties, highlighting its potential in therapeutic applications (Shaheen, Ali, Rosario, & Shah, 2014).
Mecanismo De Acción
Propiedades
Número CAS |
1476-78-4 |
|---|---|
Fórmula molecular |
C18H22O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
(6S,8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-16,19-20H,4-7,9H2,1H3/t12-,13-,15+,16+,18+/m1/s1 |
Clave InChI |
HTORTGVWUGQTHQ-WUAUYOTNSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@@H](C4=C3C=CC(=C4)O)O |
SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=C3C=CC(=C4)O)O |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CC(C4=C3C=CC(=C4)O)O |
Sinónimos |
(6α)-3,6-Dihydroxyestra-1,3,5(10)-trien-17-one; 3,6α-Dihydroxyestra-1,3,5(10)-trien-17-one; 6α-Hydroxyestrone; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



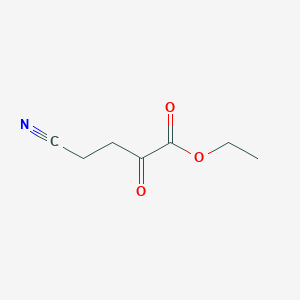
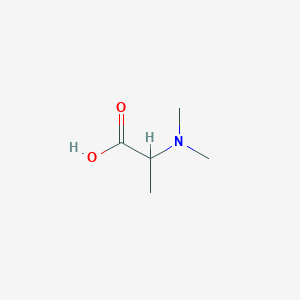


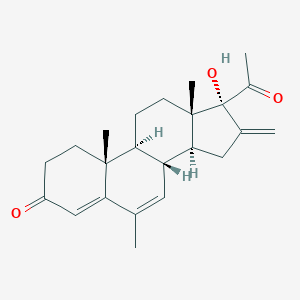
![5-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B123423.png)

![Methyl 1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B123429.png)



